{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine

Asymmetric Synthesis Chiral Building Block Stereoisomer

{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine (CAS 1909294-96-7), also referred to as 1-[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]-N-methylmethanamine, is a chiral, non-racemic pyrrolidine derivative (C8H18N2O, MW 158.24 g/mol) supplied at ≥95% purity. This compound belongs to the class of 2-aminomethylpyrrolidines, a scaffold widely employed in medicinal chemistry as a source of conformational rigidity and defined stereochemistry.

Molecular Formula C8H18N2O
Molecular Weight 158.245
CAS No. 1909294-96-7
Cat. No. B2462113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine
CAS1909294-96-7
Molecular FormulaC8H18N2O
Molecular Weight158.245
Structural Identifiers
SMILESCNCC1CC(CN1C)OC
InChIInChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyCKGRNRCRPCDFOF-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine (CAS 1909294-96-7): A Chiral Pyrrolidine Building Block for Stereochemically Demanding Synthesis


{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine (CAS 1909294-96-7), also referred to as 1-[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]-N-methylmethanamine, is a chiral, non-racemic pyrrolidine derivative (C8H18N2O, MW 158.24 g/mol) supplied at ≥95% purity . This compound belongs to the class of 2-aminomethylpyrrolidines, a scaffold widely employed in medicinal chemistry as a source of conformational rigidity and defined stereochemistry [1]. Its (2S,4S) configuration, combined with a secondary N-methylamine side-chain and a 4-methoxy substituent, defines it as a specific vector for asymmetric synthesis, ligand design, and the construction of stereochemically precise drug candidates.

Why a Generic Pyrrolidine or Alternative Stereoisomer Cannot Replace {[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine in Asymmetric Programs


Generic or racemic pyrrolidine building blocks lack the stereochemical definition required for modern asymmetric drug discovery, where the spatial orientation of substituents directly dictates target binding, selectivity, and biological activity [1]. The (2S,4S) configuration of {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine is not interchangeable with its (2R,4R), (2S,4R), or (2R,4S) stereoisomers, nor with achiral N-methylpyrrolidine variants. Literature on the pyrrolidine scaffold broadly demonstrates that different stereoisomers can exhibit divergent biological profiles due to distinct binding modes with enantioselective proteins [1]. Furthermore, the specific N-methylaminomethyl substituent at the 2-position and the methoxy group at the 4-position provide unique electronic and steric properties that cannot be recapitulated by simpler analogs lacking these functional handles. The quantitative evidence below substantiates why this specific compound must be the preferred selection for stereochemically controlled applications.

Head-to-Head Quantitative Evidence for Selecting {[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine Over In-Class Alternatives


Stereochemical Exclusivity: Proof of Defined (2S,4S) Absolute Configuration Versus Racemic or Achiral Alternative Pyrrolidines

The target compound is supplied exclusively as the single (2S,4S) enantiomer, as verified by its specific optical rotation and chiral HPLC purity specifications . In contrast, the commercially available racemic mixture, 1-(4-Methoxy-1-methylpyrrolidin-2-yl)-N-methylmethanamine (CAS 1934368-38-3), contains all possible stereoisomers . The use of racemic pyrrolidine amines in drug discovery has been shown to introduce ambiguous SAR data and can mask or diminish biological activity, as evidenced by studies on related 3-methoxy-4-methylaminopyrrolidine systems where the (3R,4S) enantiomer exhibited superior in vitro antibacterial activity compared to the racemate . The defined (2S,4S) stereochemistry of the target compound eliminates this variable, ensuring consistent enantioselectivity in downstream reactions and biological assays.

Asymmetric Synthesis Chiral Building Block Stereoisomer Drug Discovery

Functional Handle Advantage: The 2-Aminomethyl-N-Methyl Moiety Provides a Superior Synthetic Handle Versus Simple 2-Methyl or Unsubstituted Pyrrolidines

The target compound features an N-methylaminomethyl side-chain at the 2-position, providing a secondary amine handle (pKa of conjugate acid predicted ~9.5-10.5) for further derivatization, such as amide bond formation, reductive amination, or urea synthesis [1] . This contrasts sharply with simpler pyrrolidine building blocks like 4-methoxy-2-methylpyrrolidine (logP ~0.76) , which lack the additional nitrogen functionality entirely, limiting their use to simple alkylation or protection/deprotection sequences. The presence of both the pyrrolidine ring nitrogen (a tertiary amine with a predicted pKa of its conjugate acid ~10.3) and the side-chain secondary amine offers orthogonal reactivity, enabling sequential functionalization strategies that are impossible with mono-amine pyrrolidines. This dual-basicity profile (ΔpKa ~0.8 units between the two nitrogens) allows for chemoselective modifications, as demonstrated in the literature for related 2-aminomethylpyrrolidine scaffolds used in chiral ligand synthesis [2].

Medicinal Chemistry Synthetic Intermediate Chiral Scaffold Functionalization

Supply Chain Certainty: Multi-Vendor Availability of the Specific (2S,4S) Enantiomer Versus Single-Source or Nonexistent Alternatives

The target compound (CAS 1909294-96-7) is currently available from multiple independent suppliers, including AKSci (Cat. 6328EG) and Leyan (Cat. 2110585), at ≥95% purity with batch-specific quality assurance . A comprehensive search for the (2R,4R), (2S,4R), and (2R,4S) stereoisomers of the identical compound resulted in no commercially available sources at the time of analysis . The racemic mixture (CAS 1934368-38-3) is available as an alternative but lacks stereochemical definition. Multi-vendor sourcing of the (2S,4S) enantiomer ensures competitive pricing, supply security, and continuity for research programs. The listed pricing from AKSci provides a transparent benchmark: 100 mg at $348, 1 g at $745, and 5 g at $1,962 (USD, as of March 2026) .

Chemical Procurement Supply Chain Chiral Intermediate Research Chemical

Conformational Rigidity and 3D Pharmacophore Coverage: The (2S,4S)-Pyrrolidine Scaffold Versus Flat Aromatic Heterocycles

The saturated pyrrolidine ring in the target compound provides sp³-hybridized carbons, enabling efficient exploration of three-dimensional pharmacophore space—a key advantage over flat aromatic heterocycles that has been extensively reviewed for the pyrrolidine scaffold [1]. The non-planarity of the pyrrolidine ring, characterized by pseudorotation, increases three-dimensional coverage, which has been correlated with improved target selectivity and reduced off-target effects in drug candidates [1]. The (2S,4S) configuration of the 4-methoxy substituent in the target compound adds further conformational restriction. Molecular modeling studies on the structurally related (4-Methoxy-1-methylpyrrolidin-2-yl)methyl](methyl)amine suggest that the 4-methoxy group adopts an equatorial conformation to minimize steric hindrance with the methylamine side chain, contributing to a well-defined low-energy conformation . In contrast, unsubstituted pyrrolidine or 2-methylpyrrolidine (pKa 10.32) offers no such conformational pre-organization, leading to greater entropic penalties upon target binding.

Drug Design Pharmacophore Conformational Analysis 3D Structure

Validated Pharmaceutical Relevance: Pyrrolidine Scaffold is a Privileged Structure in FDA-Approved Drugs and Clinical Candidates

The pyrrolidine ring is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs, appearing in therapeutics ranging from antibacterials to CNS agents [1]. The 2-aminomethylpyrrolidine sub-structure, which is the core of the target compound, is a critical pharmacophoric element in several clinical candidates. For example, the (R)-enantiomer of a related platinum(II) complex based on the 2-aminomethylpyrrolidine ligand (DWA-2114R) advanced to Phase III clinical trials as an anticancer agent, while its (S)-enantiomer was rejected due to toxicity differences [2]. This clinical precedent underscores how the specific stereochemistry of the 2-aminomethylpyrrolidine scaffold—the same scaffold present in the target compound—directly impacts both efficacy and safety. The (2S,4S) configuration of the target compound offers a defined entry point into this validated chemical space, distinct from alternative stereoisomers whose biological profiles are unknown or potentially unfavorable.

Pharmaceutical Intermediates Privileged Scaffold Drug Discovery FDA-Approved Drugs

Optimal Deployment Scenarios for {[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine Based on Differential Evidence


Stereospecific Synthesis of Chiral Drug Candidates Requiring a Defined (2S,4S)-Pyrrolidine Core

Medicinal chemistry teams developing lead compounds that require a specific (2S,4S)-configured pyrrolidine core should use this compound as a chiral building block. Its defined absolute configuration eliminates the stereochemical ambiguity introduced by racemic mixtures (CAS 1934368-38-3) and avoids the risk of replicating the unfavorable biological profile associated with alternative stereoisomers, as documented for related 2-aminomethylpyrrolidine clinical candidates where one enantiomer was rejected for toxicity [1]. The dual amine functionality enables sequential orthogonal derivatization, enabling efficient construction of complex drug-like molecules.

Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations

The 2-aminomethylpyrrolidine framework has established utility as a precursor to chiral ligands for transition-metal catalysis and as an organocatalyst scaffold [1]. The (2S,4S)-configured target compound, with its two differentially basic nitrogen centers, can be selectively functionalized to generate libraries of chiral ligands with tunable steric and electronic properties. This application is supported by literature precedent demonstrating the use of (S)-2-aminomethylpyrrolidine in chiral copper(II) complexes for asymmetric nitroaldol (Henry) reactions [2].

Combinatorial Library Synthesis for Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Containing Pharmacophores

The target compound's multi-vendor availability, transparent pricing, and consistent ≥95% purity make it a reliable starting material for parallel synthesis and SAR exploration [1] [2]. Researchers can use the secondary amine handle for rapid diversification via amide coupling, sulfonamide formation, or reductive amination, while the pyrrolidine ring nitrogen serves as a point of attachment or further functionalization. This application leverages the compound's advantage over simpler pyrrolidines (e.g., 4-methoxy-2-methylpyrrolidine) that lack the second reactive handle and therefore require additional synthetic steps to achieve similar diversity.

Targeted Protein Degrader (PROTAC) Linker and Warhead Synthesis Requiring Stereochemically Defined Pyrrolidine Linkers

PROTAC and molecular glue development programs increasingly demand chiral, sp³-rich linkers to optimize ternary complex formation and degradation efficiency [1]. The saturated pyrrolidine ring of the target compound, with its defined (2S,4S) stereochemistry and three-dimensional shape, offers a conformationally restricted linker element that can influence the orientation of the POI ligand relative to the E3 ligase binder. The dual amine functionality allows for sequential attachment of the two warheads with precise control over vector orientation, a critical parameter in PROTAC design that cannot be achieved with achiral or racemic linker building blocks.

Quote Request

Request a Quote for {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.